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Compound of Interest

Compound Name: CRS400393

Cat. No.: B15568248

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR)
of CRS400393 and its analogs. CRS400393 is a potent, mycobacteria-specific
antimycobacterial agent that targets the mycobacterial mycolic acid transporter, MmpL3.[1] The
development of CRS400393 arose from a high-throughput screening effort and subsequent
extensive medicinal chemistry optimization, which led to a series of potent benzothiazole amide
antimycobacterial agents.[1][2] This analysis focuses on the key structural modifications that
influence the biological activity of these compounds, supported by experimental data from
peer-reviewed literature.

Data Presentation: Structure-Activity Relationship
of Benzothiazole Amides

The core of the SAR studies on this series involved the modification of a central adamantyl
group, replacing it with various substituted cyclohexyl derivatives.[1][2] This led to the discovery
of CRS400393, which demonstrated excellent potency and a mycobacteria-specific spectrum
of activity.[1][2] The following table summarizes the minimum inhibitory concentration (MIC)
values of key analogs against various mycobacterial strains, illustrating the impact of these
structural changes.
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Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and

characterization of CRS400393 and its analogs.

General Synthesis of Benzothiazole Amide Analogs

The general synthetic route for the novel mycobacterial inhibitors is outlined below. The

synthesis commences from substituted 2-amino-benzothiazole intermediates and variably

substituted cycloalkyl carboxylic acids. These are coupled under standard amide coupling

conditions using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide
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hexafluorophosphate (HATU) as a coupling agent in the presence of N,N-diisopropylethylamine
(DIEA) in dichloroethane (DCE). The final products are purified by column chromatography
using ethyl acetate and hexanes as eluents and are fully characterized by NMR and LC-MS.[2]

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds was determined using a broth
microdilution method. The compounds were serially diluted in a 96-well microtiter plate.
Mycobacterial strains, including M. abscessus, M. avium complex, and M. tuberculosis, were
added to each well at a specified inoculum concentration. The plates were incubated at the
appropriate temperature and for the required duration for each species. The MIC was defined
as the lowest concentration of the compound that completely inhibited visible growth of the
mycobacteria.[1][2]

MmpL3 Target Engagement Assay

To confirm that the benzothiazole amides target MmpL3, metabolic labeling experiments were
conducted. These assays measure the effect of the compounds on the transport of mycolic
acids. The data from these studies indicated that the compounds affect the transfer of mycolic
acids to their cell envelope acceptors in both M. abscessus and M. tuberculosis, which is
consistent with the inhibition of MmpL3.[2]

Visualizations
Proposed Mechanism of Action: MmpL3 Inhibition

The following diagram illustrates the proposed mechanism of action for CRS400393 and its
analogs. These compounds are believed to inhibit the MmpL3 transporter, which is essential for
the transport of trehalose monomycolate (TMM), a key component of the mycobacterial cell
wall, from the cytoplasm to the periplasm.
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Caption: Inhibition of the MmpL3 transporter by CRS400393 analogs.

Experimental Workflow: From Synthesis to Activity
Testing

The diagram below outlines the general workflow for the synthesis and evaluation of the
benzothiazole amide analogs.
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Caption: Workflow for synthesis and evaluation of CRS400393 analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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